Bienvenue dans la boutique en ligne BenchChem!

(+)-Dhmeq

NF-κB inhibition enantiomer potency IC50 comparison

(+)-DHMEQ is the distomer of DHMEQ, providing a unique functional bifurcation: it activates antioxidant transcription factor Nrf2 while exhibiting minimal NF-κB inhibition. This stereochemical selectivity (2R,3R,4R) makes it indispensable for Nrf2 pathway interrogation without confounding NF-κB suppression, unlike (-)-DHMEQ or racemic mixtures. Applications include oxidative stress research, neuroprotection studies, and as a less-active NF-κB control in mechanistic validation. Procure high-purity material obtained via lipase-catalyzed resolution (E >500) to ensure reproducibility and clear pathway discrimination.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
Cat. No. B560651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dhmeq
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
InChIInChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1
InChIKeyIUOMATKBBPCLFR-GRYCIOLGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (+)-DHMEQ: A Chiral NF-κB Inhibitor with Dual Nrf2 Activating Properties


(+)-DHMEQ ((1R,2R,6R)-dehydroxymethylepoxyquinomicin) is the distomer of the NF-κB inhibitor DHMEQ, existing as a specific enantiomer of the racemic mixture [1]. While its enantiomer (-)-DHMEQ demonstrates potent NF-κB inhibition, (+)-DHMEQ exhibits significantly lower activity against NF-κB but uniquely activates the antioxidant transcription factor Nrf2 . This stereochemical distinction, confirmed through circular dichroism studies assigning (+)-DHMEQ as (2R,3R,4R)-DHMEQ , creates a functionally bifurcated profile that is critical for researchers requiring precise control over NF-κB/Nrf2 pathway interrogation.

Why (+)-DHMEQ Cannot Be Substituted by Generic NF-κB Inhibitors or Its Enantiomer


Substituting (+)-DHMEQ with racemic DHMEQ, (-)-DHMEQ, or alternative NF-κB inhibitors (e.g., JSH-23, parthenolide) introduces uncontrolled experimental variables that compromise data reproducibility. The enantiomers exhibit divergent bioactivity: (-)-DHMEQ is a potent NF-κB inhibitor (IC50 20 µg/mL) while (+)-DHMEQ is substantially less active against NF-κB [1]. Critically, (+)-DHMEQ uniquely activates Nrf2—a property absent in (-)-DHMEQ [2]. Even among NF-κB inhibitors, mechanistic differences abound; for instance, JSH-23 (IC50 7.1 µM) blocks nuclear translocation [3], whereas (-)-DHMEQ covalently binds p65 cysteine residues with 1:1 stoichiometry [4]. Such variations in target engagement, potency, and off-pathway effects render generic substitution scientifically invalid for controlled pathway analysis.

Quantitative Differentiation of (+)-DHMEQ: Head-to-Head Comparisons and Functional Selectivity


NF-κB Inhibitory Activity: (+)-DHMEQ vs. (-)-DHMEQ

(+)-DHMEQ exhibits markedly lower NF-κB inhibitory activity compared to its enantiomer (-)-DHMEQ. In standardized NF-κB activation assays, (-)-DHMEQ demonstrates an IC50 of 20 µg/mL, while (+)-DHMEQ is consistently reported as the less active distomer [1]. This stereospecific difference confirms that the (2S,3S,4S) configuration is essential for potent NF-κB suppression.

NF-κB inhibition enantiomer potency IC50 comparison

Nrf2 Activation: A Unique Functional Divergence from (-)-DHMEQ

Unlike (-)-DHMEQ, which is primarily an NF-κB inhibitor, (+)-DHMEQ functions as an activator of the Nrf2 transcription factor . In promoter reporter assays, (+)-DHMEQ directly activates Nrf2 [1]. Functionally, (+)-DHMEQ reduces 6-OHDA-induced cytotoxicity in SK-N-SH neuronal cells, an effect that is significantly attenuated in Nrf2-knockdown cells, confirming that cytoprotection is Nrf2-dependent . This property is absent in (-)-DHMEQ.

Nrf2 activation antioxidant response functional selectivity

Covalent Binding Mechanism: Selectivity Profile of DHMEQ Enantiomers

The active enantiomer (-)-DHMEQ covalently binds to specific cysteine residues on the NF-κB p65 subunit with a 1:1 stoichiometry, as demonstrated by SPR and MALDI-TOF MS analyses [1]. This represents the first NF-κB inhibitor chemically proven to bind a specific cysteine residue [2]. In contrast, (+)-DHMEQ does not exhibit this covalent binding capacity, which correlates with its reduced NF-κB inhibitory activity. This mechanistic distinction underpins the functional divergence between the two enantiomers.

covalent inhibitor p65 cysteine binding mechanism of action

In Vivo Efficacy: DHMEQ Racemate vs. Enantiopure Forms

While direct in vivo comparison data between (+)-DHMEQ and (-)-DHMEQ is limited, studies using DHMEQ racemate demonstrate significant antitumor activity. In a HUT-102 xenograft model in SCID mice, DHMEQ inhibited tumor growth and infiltration [1]. Given that (-)-DHMEQ is the active enantiomer responsible for NF-κB inhibition [2], the observed in vivo efficacy is likely attributable to the (-)-enantiomer. This supports the use of enantiopure (-)-DHMEQ for in vivo NF-κB targeting, while (+)-DHMEQ may be employed as a less active comparator or for Nrf2 studies.

in vivo antitumor xenograft model HTLV-1

Stereochemical Purity and Synthetic Accessibility

(+)-DHMEQ can be obtained in high enantiomeric purity via lipase-catalyzed kinetic resolution. A chemoenzymatic route employing Burkholderia cepacia lipase achieves enantiomerically pure (+)-DHMEQ with an enantioselectivity factor (E) >500 [1]. This synthetic method provides a reliable source of stereochemically defined (+)-DHMEQ, which is critical for reproducible experimental results. In contrast, racemic DHMEQ contains a mixture of both enantiomers, introducing variability.

enantiomeric purity chemoenzymatic synthesis lipase resolution

Comparative Cytotoxicity: DHMEQ Enantiomers in Cancer Cells

In head and neck squamous cell carcinoma cell lines, DHMEQ (racemate or unspecified enantiomer) exhibits a 50% cell growth inhibition (IC50) of approximately 20 µg/mL, associated with NF-κB inhibition [1]. Since (-)-DHMEQ is the eutomer, this activity is primarily attributed to the (-)-enantiomer. (+)-DHMEQ, as the distomer, is expected to show significantly reduced cytotoxicity in these models. This differential cytotoxicity profile is essential for experiments requiring NF-κB-independent controls.

cancer cell cytotoxicity apoptosis head and neck carcinoma

Optimal Applications of (+)-DHMEQ in Research and Preclinical Development


Nrf2 Pathway Activation Studies Without NF-κB Interference

(+)-DHMEQ is ideally suited for investigating Nrf2-mediated antioxidant responses, as it activates Nrf2 while exhibiting minimal NF-κB inhibition . This is in stark contrast to (-)-DHMEQ, which potently suppresses NF-κB but does not activate Nrf2. Researchers studying oxidative stress, neuroprotection, or cytoprotective mechanisms can employ (+)-DHMEQ to selectively induce Nrf2 target genes (e.g., HO-1, NQO1) without the confounding variable of concurrent NF-κB pathway suppression.

Enantiomer-Specific Control in NF-κB Inhibitor Studies

In experiments designed to validate NF-κB-dependent phenotypes, (+)-DHMEQ serves as an essential less-active control. Because (-)-DHMEQ inhibits NF-κB with an IC50 of 20 µg/mL while (+)-DHMEQ is significantly weaker [1], researchers can use (+)-DHMEQ to demonstrate that observed effects are specifically due to NF-κB inhibition rather than off-target activities. This is particularly critical in high-content screening campaigns or mechanistic validation studies.

Stereochemical Probe for Structure-Activity Relationship (SAR) Studies

The divergent bioactivities of (+)-DHMEQ and (-)-DHMEQ make them valuable tools for SAR investigations. Studies have shown that the hydroxyl group at the 2-position of the benzamide moiety is essential for NF-κB inhibitory activity [2], and the stereochemistry at the 2,3,4-positions dictates functional selectivity . (+)-DHMEQ, with its defined (2R,3R,4R) configuration, can be used to map the stereochemical requirements for Nrf2 activation versus NF-κB inhibition, guiding the design of next-generation selective probes.

Preclinical Development of Nrf2-Targeted Therapeutics

Given that (+)-DHMEQ activates Nrf2 and protects neuronal cells from 6-OHDA-induced toxicity [3], it represents a promising starting point for developing Nrf2 activators for neurodegenerative diseases or conditions involving oxidative stress. Its well-defined synthetic route via lipase-catalyzed resolution (E >500) ensures access to high-purity material for in vivo proof-of-concept studies, while its distinct profile from (-)-DHMEQ minimizes off-target NF-κB effects that could complicate efficacy readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Dhmeq

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.